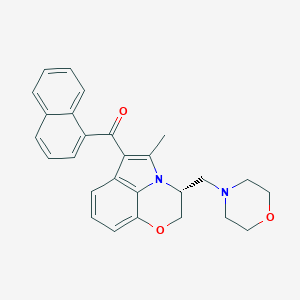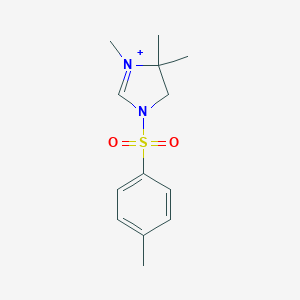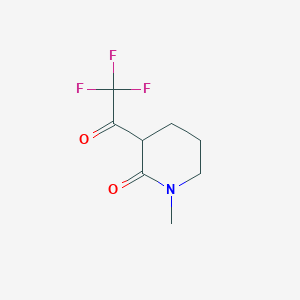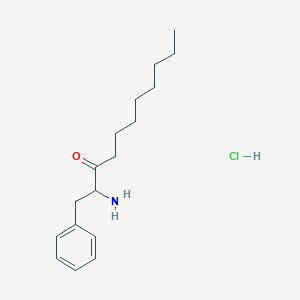
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Undecanoic acid" and has a molecular weight of 223.73 g/mol. The chemical formula for this compound is C12H19NO.HCl.
Mecanismo De Acción
The mechanism of action of 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is not well-understood. However, it is believed to act as a nucleophile and form covalent bonds with various biological molecules.
Efectos Bioquímicos Y Fisiológicos
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- has been shown to have biochemical and physiological effects on various biological systems. It has been reported to have antifungal, antibacterial, and antiproliferative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- in lab experiments is its ability to form covalent bonds with various biological molecules. This property makes it an excellent tool for studying the interactions between biological molecules. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for research on 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)-. One of the areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another area of research is the study of the interactions between this compound and biological molecules to better understand its mechanism of action. Additionally, research can be conducted to explore the potential applications of this compound in other scientific fields, such as materials science and environmental science.
In conclusion, 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- is a chemical compound that has shown potential applications in various scientific research fields. Its ability to form covalent bonds with biological molecules makes it an excellent tool for studying the interactions between biological molecules. However, its potential toxicity is a limitation that needs to be considered when using this compound in lab experiments. There are several future directions for research on this compound, including the development of new pharmaceuticals and agrochemicals, the study of its mechanism of action, and the exploration of its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- involves the reaction of Undecanoic acid with ammonia and phenylhydrazine in the presence of hydrochloric acid. The reaction results in the formation of a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- has shown potential applications in various scientific research fields. It has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
153788-06-8 |
|---|---|
Nombre del producto |
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- |
Fórmula molecular |
C17H28ClNO |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
2-amino-1-phenylundecan-3-one;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15;/h7-9,11-12,16H,2-6,10,13-14,18H2,1H3;1H |
Clave InChI |
MKAFPMKLOWSXRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
SMILES canónico |
CCCCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Sinónimos |
3-Undecanone, 2-amino-1-phenyl-, hydrochloride, (+-)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



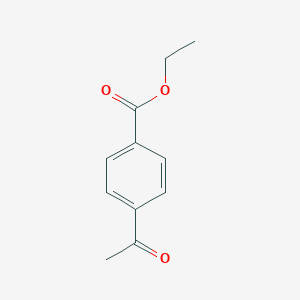
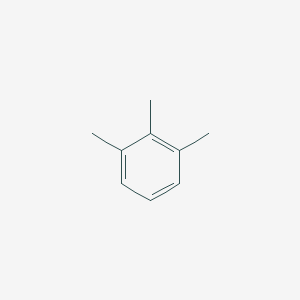
![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)
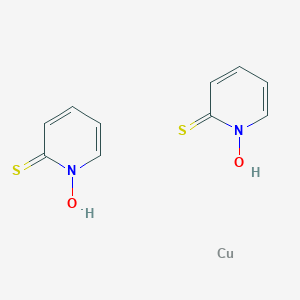
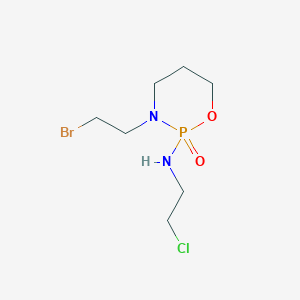
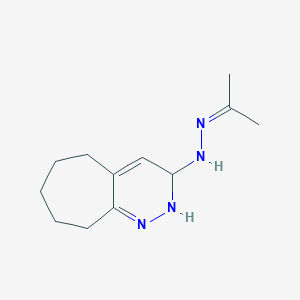
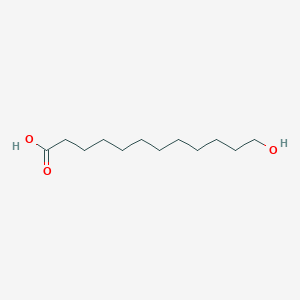
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
